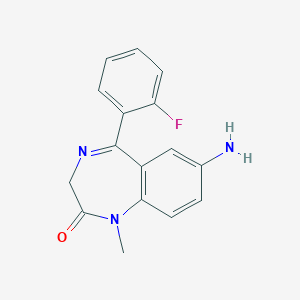

7-Aminoflunitrazepam

Descripción

flunitrazepam metabolite; structure given in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCDLGUFORGHGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187682 |

Source

|

| Record name | 7-Aminoflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34084-50-9 |

Source

|

| Record name | 7-Aminoflunitrazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34084-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminoflunitrazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034084509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminoflunitrazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34084-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOFLUNITRAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T03QW0G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of 7-Aminoflunitrazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 7-Aminoflunitrazepam, a principal metabolite of Flunitrazepam. The content herein is intended for informational and research purposes within a professional laboratory setting. All procedures should be conducted by qualified personnel with appropriate safety measures in place.

Synthesis of this compound via Nitro Group Reduction

The synthesis of this compound from its precursor, Flunitrazepam, is primarily achieved through the chemical reduction of the 7-nitro group to an amino group. While several methods are available for the reduction of aromatic nitro compounds, the use of tin(II) chloride (SnCl₂) in an acidic medium is a well-established and reliable method for this transformation on a laboratory scale.

Reaction Principle

The reduction of the nitro group in Flunitrazepam using tin(II) chloride proceeds in an acidic environment, typically with hydrochloric acid (HCl), where Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The nitro group is reduced to a primary amine.

Experimental Protocol: Tin(II) Chloride Reduction

This protocol details the synthesis of this compound from Flunitrazepam using tin(II) chloride dihydrate.

Materials:

-

Flunitrazepam

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Flunitrazepam (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add tin(II) chloride dihydrate (approximately 5 equivalents) and concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1][2][3][4][5]

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Further basify the mixture by adding a sodium hydroxide solution until the pH is approximately 10-12. This will cause the precipitation of tin salts.

-

Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Data Presentation: Synthesis

| Parameter | Value | Reference |

| Starting Material | Flunitrazepam | N/A |

| Product | This compound | N/A |

| Molar Mass of Flunitrazepam | 313.28 g/mol | N/A |

| Molar Mass of this compound | 283.30 g/mol | |

| Typical Molar Ratio (Flunitrazepam:SnCl₂·2H₂O) | 1 : 5 | |

| Typical Reaction Solvent | Ethanol / Ethyl Acetate | |

| Typical Reaction Temperature | Reflux | N/A |

| Expected Yield (Crude) | 80-95% |

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting material, by-products, and residual reagents. A combination of crystallization and column chromatography is typically employed to achieve high purity.

Purification Protocol

2.1.1. Crystallization

Materials:

-

Crude this compound

-

Methanol

-

Dichloromethane

-

Hexane

-

Deionized water

Equipment:

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of methanol and water or dichloromethane and hexane.

-

Allow the solution to cool slowly to room temperature to promote the formation of crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent and allow them to air dry.

2.1.2. Column Chromatography

For higher purity, the crystallized product can be further purified by column chromatography.

Materials:

-

Crystallized this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of ethyl acetate in hexane)

Equipment:

-

Chromatography column

-

Fraction collector

-

TLC apparatus

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

-

Dissolve the crystallized this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, starting with a lower polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Data Presentation: Purification

| Parameter | Method | Details | Expected Purity | Reference |

| Primary Purification | Crystallization | Solvents: Methanol/Water or Dichloromethane/Hexane | >95% | |

| Secondary Purification | Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >99% | |

| Purity Analysis | HPLC, GC-MS | Analytical methods for final purity assessment | N/A |

Mandatory Visualizations

Synthesis Pathway

Caption: Synthesis of this compound from Flunitrazepam.

Purification Workflow

Caption: Purification workflow for this compound.

References

- 1. coconote.app [coconote.app]

- 2. chegg.com [chegg.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

In Vitro Mechanism of Action of 7-Aminoflunitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoflunitrazepam is the principal and pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine hypnotic and sedative. While the parent compound, flunitrazepam, has been extensively studied, the specific in vitro mechanism of action of its primary metabolite is less characterized, despite its significance in both therapeutic and forensic contexts. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary target of benzodiazepines in the central nervous system.

Core Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor

Like its parent compound and other benzodiazepines, this compound is understood to act as a positive allosteric modulator of the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound binds to the benzodiazepine site, a specific allosteric site on the GABAA receptor, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The enhanced GABA binding leads to a more frequent opening of the chloride ion channel, thereby potentiating the inhibitory effect of GABA. It is crucial to note that this compound, like other benzodiazepines, does not directly open the chloride channel in the absence of GABA.

Signaling Pathway

The signaling pathway for this compound's action at the GABAA receptor is a well-established mechanism for benzodiazepines. The following diagram illustrates this pathway.

Quantitative Data

Due to the limited availability of direct in vitro pharmacological data for this compound, this table includes data for the structurally related compound, 7-aminoclonazepam, as a proxy to provide context for its likely potency and efficacy. For comparison, data for the parent compound, flunitrazepam, and the archetypal benzodiazepine, diazepam, are also presented.

| Compound | Binding Affinity (Ki, nM) | Functional Efficacy (EC50, nM) | Maximal Enhancement of GABA Current (%) | Receptor Subtype Selectivity |

| This compound | Data not available | Data not available | Data not available | Expected to be non-selective |

| 7-Aminoclonazepam | Data not available | 124 | 38 (Weak Partial Agonist) | Not specified |

| Flunitrazepam | ~1-2 | ~20-30 | >100 (Full Agonist) | α1, α2, α3, α5 containing |

| Diazepam | ~5-10 | ~50-100 | >100 (Full Agonist) | α1, α2, α3, α5 containing |

Note: The data presented are compiled from various sources and should be considered approximate. The characterization of 7-aminoclonazepam as a weak partial agonist strongly suggests a similar profile for this compound.

Experimental Protocols

The in vitro characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays to determine its affinity for the benzodiazepine receptor and electrophysiological assays to measure its functional effect on GABA-induced currents.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABAA receptor.

Objective: To quantify the affinity of this compound by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam or [3H]Ro15-1788) from the benzodiazepine binding site on GABAA receptors in a neuronal membrane preparation.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of the radioligand (e.g., 1 nM [3H]flunitrazepam) with the membrane preparation.

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known benzodiazepine like diazepam).

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the functional effects of this compound on GABA-induced chloride currents in a cellular system expressing GABAA receptors.

Objective: To determine the efficacy (EC50 and maximal enhancement) of this compound as a positive allosteric modulator of GABAA receptors.

Methodology:

-

Receptor Expression:

-

Express specific GABAA receptor subunit combinations (e.g., α1β2γ2) in a suitable expression system, such as Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells). This is typically achieved by microinjection of cRNAs encoding the subunits into oocytes or transfection of plasmid DNA into cell lines.

-

-

Electrophysiological Recording:

-

Place a single oocyte or a patched cell in a recording chamber continuously perfused with a recording solution.

-

Using the two-electrode voltage clamp technique for oocytes (or whole-cell patch-clamp for smaller cells), clamp the membrane potential at a fixed holding potential (e.g., -60 mV).

-

Apply a sub-maximal concentration of GABA to elicit a baseline inward chloride current.

-

Co-apply increasing concentrations of this compound with the same concentration of GABA.

-

Record the changes in the amplitude of the GABA-induced current.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence of each concentration of this compound.

-

Express the potentiation as a percentage increase over the baseline GABA current.

-

Plot the percentage potentiation against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).

-

Conclusion

This compound, the major metabolite of flunitrazepam, is a pharmacologically active compound that acts as a positive allosteric modulator of the GABAA receptor. While direct binding affinity data remains to be definitively established, evidence from structurally related compounds suggests it is a weak partial agonist. Its mechanism of action involves enhancing the effect of GABA, leading to increased neuronal inhibition. The experimental protocols outlined in this guide provide a framework for the detailed in vitro characterization of this compound and other novel benzodiazepine-like compounds, which is essential for a comprehensive understanding of their pharmacological profiles and for the development of new therapeutic agents targeting the GABAergic system. Further research is warranted to precisely quantify the binding affinity and functional efficacy of this compound at various GABAA receptor subtypes to fully elucidate its contribution to the overall pharmacological effects observed after flunitrazepam administration.

The Metabolic Conversion of Flunitrazepam to 7-Aminoflunitrazepam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism in the human body, leading to various pharmacologically active and inactive compounds. A key metabolic pathway is the nitroreduction of the parent drug to form 7-aminoflunitrazepam. This conversion is of significant interest in clinical and forensic toxicology. This technical guide provides an in-depth overview of this metabolic pathway, focusing on the enzymatic processes, quantitative data, and detailed experimental protocols for its investigation.

Introduction to Flunitrazepam Metabolism

Flunitrazepam (FNZ) is primarily metabolized in the liver through several major pathways, including N-demethylation, 3-hydroxylation, and nitro-reduction.[1] These reactions result in the formation of metabolites such as N-desmethylflunitrazepam, 3-hydroxyflunitrazepam, and the focus of this guide, this compound.[1] The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP2C19 and CYP3A4, are principally involved in the N-demethylation and 3-hydroxylation pathways.[2] However, the conversion to this compound follows a distinct enzymatic route.

The Nitroreduction Pathway to this compound

The formation of this compound from flunitrazepam occurs through the reduction of the 7-nitro group. This metabolic process is primarily mediated by the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).[3][4] This reaction is significant as this compound is a major urinary metabolite and a key marker for flunitrazepam ingestion in toxicological screening.

The metabolic activation proceeds through reactive nitroso and hydroxylamino intermediates, ultimately yielding the stable 7-amino metabolite. Studies using recombinant human AKR1C isoforms have demonstrated that AKR1C3 is the primary enzyme responsible for this biotransformation. The involvement of AKR1C3 has been further confirmed in cellular models, where specific inhibitors of this enzyme were shown to block the formation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of flunitrazepam and this compound.

Table 1: Enzyme Kinetic Parameters for Flunitrazepam Metabolism

| Enzyme | Metabolite | Km (µM) | Reference |

| AKR1C3 | This compound | Data not explicitly provided in reviewed articles | |

| CYP2C19 | Desmethylflunitrazepam | 11.1 | |

| CYP3A4 | Desmethylflunitrazepam | 108 | |

| CYP3A4 | 3-Hydroxyflunitrazepam | 34.0 |

Note: While the study by Al-Qahtari et al. (2025) describes the methodology for determining the kinetic parameters for AKR1C3-mediated nitroreduction, specific Km and kcat values for flunitrazepam were not detailed in the provided search results.

Table 2: Analytical Methods for Quantification

| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| Flunitrazepam | GC-MS | Whole Blood | 5 ng/mL | - | - | |

| This compound | GC-MS | Whole Blood | - | - | - | |

| Flunitrazepam | UPLC-MS/MS | Plasma | - | 0.524 ng/mL | - | |

| This compound | UPLC-MS/MS | Plasma | - | 0.528 ng/mL | - | |

| Flunitrazepam | GC-MS | Urine | - | - | >90 | |

| This compound | GC-MS | Urine | - | - | >90 | |

| This compound | HPTLC | Urine | 5 µg/L | 15 µg/L | - | |

| Flunitrazepam | LC-MS/MS | Hair | - | - | - | |

| This compound | LC-MS/MS | Hair | - | - | - | |

| Flunitrazepam | GC-MS/MS | Serum | - | 15 ng/mL | - | |

| This compound | GC-MS/MS | Serum | - | 1 ng/mL | - |

Experimental Protocols

This section details the methodologies for key experiments involved in the study of flunitrazepam metabolism to this compound.

In Vitro Metabolism Assay with Recombinant AKR1C3

This protocol is based on the methodology described for screening nitro-containing drugs as substrates for AKR1C isoforms.

Objective: To determine the ability of AKR1C3 to metabolize flunitrazepam to this compound.

Materials:

-

Recombinant human AKR1C3 enzyme

-

Flunitrazepam

-

NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and recombinant AKR1C3 enzyme.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

-

Initiate the reaction by adding flunitrazepam to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

-

Control reactions should be performed in the absence of the enzyme or the NADPH regenerating system to ensure the observed conversion is enzymatic and cofactor-dependent.

Quantification of Flunitrazepam and this compound in Urine by GC-MS

This protocol is a generalized procedure based on established methods for the analysis of flunitrazepam and its metabolites in urine.

Objective: To extract and quantify flunitrazepam and this compound from urine samples.

Materials:

-

Urine sample

-

Internal standards (e.g., deuterated analogs of flunitrazepam and this compound)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode)

-

Solvents for SPE conditioning, washing, and elution (e.g., methanol, deionized water, acetic acid, ethyl acetate/ammonia)

-

Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

-

GC-MS system

Procedure:

-

Sample Preparation: To a known volume of urine, add the internal standards. Perform enzymatic hydrolysis if conjugated metabolites are to be measured.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with appropriate solvents.

-

Load the prepared urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes of interest with a suitable solvent mixture.

-

-

Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the derivatizing agent and heat to form volatile derivatives.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation is achieved on a capillary column, and detection is performed using mass spectrometry in selected ion monitoring (SIM) or full-scan mode.

-

Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analytes in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

The metabolic conversion of flunitrazepam to this compound is a critical pathway in its biotransformation, primarily catalyzed by the enzyme AKR1C3. Understanding this pathway and the methods to quantify its components is essential for researchers in drug development, clinical pharmacology, and forensic toxicology. The provided data and protocols offer a comprehensive technical resource for professionals in these fields. Further research to fully elucidate the kinetic parameters of AKR1C3-mediated nitroreduction will provide a more complete picture of this important metabolic process.

References

- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic activation of flunitrazepam via nitroreduction mediated by aldo-keto reductase 1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Pharmacological Effects of 7-Aminoflunitrazepam

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoflunitrazepam is the principal and pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine hypnotic. This technical guide provides a comprehensive overview of the pharmacological effects of this compound, with a focus on its interaction with the central nervous system. This document details its mechanism of action, metabolic pathways, and pharmacokinetic profile, and presents relevant experimental protocols. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding. This guide is intended to serve as a crucial resource for researchers and professionals involved in pharmacology, toxicology, and drug development.

Introduction

Flunitrazepam, a nitro-benzodiazepine, is recognized for its potent sedative, hypnotic, and anxiolytic properties. Its clinical and forensic significance is largely attributed to its profound effects on the central nervous system and its potential for misuse. The pharmacological activity of flunitrazepam is extended by its active metabolites, with this compound being the most prominent. Understanding the distinct pharmacological profile of this metabolite is crucial for a complete assessment of the parent drug's effects and for the development of analytical methods for its detection.

Mechanism of Action

The primary mechanism of action for this compound, akin to its parent compound and other benzodiazepines, involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.

GABA-A Receptor Modulation

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain. The potentiation of GABAergic neurotransmission results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This cascade of events underlies the sedative, hypnotic, anxiolytic, and muscle relaxant effects of these compounds.

-

GABA-A Receptor Signaling Pathway

Caption: GABA-A receptor signaling pathway modulated by this compound.

Metabolism of Flunitrazepam to this compound

Flunitrazepam undergoes extensive metabolism in the liver, primarily through pathways involving N-demethylation, 3-hydroxylation, and nitro-reduction.[1] The reduction of the 7-nitro group is a key metabolic step that leads to the formation of this compound.[1][2] This conversion is a critical aspect of flunitrazepam's biotransformation and contributes significantly to its overall pharmacological and toxicological profile.

-

Flunitrazepam Metabolic Pathway

Caption: Major metabolic pathways of flunitrazepam.

Pharmacokinetics

The pharmacokinetic properties of this compound are important for understanding its duration of action and detection window in biological samples. Following the administration of flunitrazepam, this compound is readily detected in urine and can persist for an extended period.[3][4]

Quantitative Pharmacokinetic Data

| Parameter | Value | Biological Matrix | Study Population | Citation |

| Peak Concentration (Cmax) | 70–518 ng/mL | Urine | Healthy Volunteers (2 mg oral flunitrazepam) | |

| Time to Peak (Tmax) | ~6 hours | Urine | Healthy Volunteers (2 mg oral flunitrazepam) | |

| Detection Window | Up to 28 days | Urine | Healthy Volunteers (2 mg oral flunitrazepam) | |

| Peak Concentration (Cmax) | ~3 µg/L | Whole Blood | Healthy Volunteers (2 mg oral flunitrazepam) | |

| Detection Window | At least 12 hours | Whole Blood | Healthy Volunteers (2 mg oral flunitrazepam) | |

| Peak Concentration (Cmax) | 1-3 µg/L | Oral Fluid | Healthy Volunteers (1 mg oral flunitrazepam) | |

| Time to Peak (Tmax) | 2-4 hours | Oral Fluid | Healthy Volunteers (1 mg oral flunitrazepam) |

Pharmacological Effects

While specific quantitative data on the sedative, hypnotic, and anxiolytic effects of this compound are not extensively available in the public domain, its classification as a pharmacologically active metabolite suggests it contributes to the overall effects of flunitrazepam. In vivo studies on flunitrazepam in animal models have demonstrated its dose-dependent sedative and hypnotic effects. It is plausible that this compound elicits similar, albeit potentially less potent, effects.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound from urine samples.

-

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification in urine.

Methodology:

-

Sample Collection: Collect urine samples and store them appropriately.

-

Extraction: Perform solid-phase or liquid-liquid extraction to isolate the analyte from the urine matrix.

-

Derivatization: Derivatize the extracted this compound, for example, with methyl-bis-trifluoroacetamide (MBTFA), to improve its chromatographic properties.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer for separation and detection.

-

Quantification: Quantify the concentration of this compound by comparing the peak area of the analyte to a standard curve prepared with known concentrations of the compound.

In Vitro Metabolism Studies using Liver Microsomes

This protocol provides a general framework for investigating the metabolism of flunitrazepam to this compound.

Methodology:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer solution.

-

Incubation: Add flunitrazepam to the incubation mixture and incubate at 37°C.

-

Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the metabolic activity.

-

Sample Analysis: Analyze the samples using a suitable analytical method, such as LC-MS/MS, to quantify the concentrations of flunitrazepam and its metabolites, including this compound.

-

Data Analysis: Determine the rate of metabolite formation and identify the enzymes involved in the metabolic pathway.

Conclusion

This compound is a pharmacologically active and major metabolite of flunitrazepam that plays a significant role in the parent drug's overall pharmacological profile. Its mechanism of action is centered on the positive allosteric modulation of GABA-A receptors. The long detection window of this compound in urine makes it a critical marker in forensic and clinical toxicology for confirming flunitrazepam exposure. Further research is warranted to fully elucidate the specific quantitative pharmacological effects of this compound, including its binding affinity for various GABA-A receptor subtypes and its in vivo behavioral effects, to provide a more complete understanding of its contribution to the actions of flunitrazepam.

References

- 1. [Determination of this compound, the major metabolite of flunitrazepam in urine by high performance thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elimination of this compound and Flunitrazepam in Urine After a Single Dose of Rohypnol | National Institute of Justice [nij.ojp.gov]

Toxicological Profile of 7-Aminoflunitrazepam: An In-Depth Technical Guide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoflunitrazepam is the major and pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine. Due to the parent compound's significant sedative and amnesic properties, understanding the toxicological profile of its primary metabolite is of paramount importance in clinical, forensic, and drug development contexts. This technical guide provides a detailed examination of the available toxicological data for this compound, with a focus on its metabolism, toxicokinetics, and mechanisms of toxicity.

Metabolism and Pharmacokinetics

Flunitrazepam undergoes extensive metabolism in the body, primarily through nitro-reduction, to form this compound. This biotransformation is a critical aspect of its pharmacological and toxicological profile.

Metabolic Pathway of Flunitrazepam to this compound

The conversion of flunitrazepam to this compound is a key step in its detoxification pathway. This metabolic process involves the reduction of the 7-nitro group to an amino group.

7-Aminoflunitrazepam: An In-Depth Technical Guide to its Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoflunitrazepam is the primary and pharmacologically active metabolite of flunitrazepam, a potent benzodiazepine. The stability of this compound is a critical parameter in forensic toxicology, clinical chemistry, and pharmaceutical development, as its degradation can impact the accuracy of analytical measurements and the interpretation of toxicological findings. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the stability of this compound and its degradation pathways. The information is compiled from various scientific studies and presented to aid researchers and professionals in their understanding of this compound's chemical behavior.

Data Presentation: Stability of this compound in Biological Matrices

The stability of this compound has been predominantly studied in biological matrices due to its significance in forensic and clinical analysis. The following table summarizes the quantitative data from these studies.

| Matrix | Storage Temperature | Duration | Analyte Concentration Change | Preservative/Anticoagulant | Reference |

| Urine | 4°C or -20°C | 8 months | >20% decrease | Not specified | [1] |

| Brain | Not specified | Not specified | Least stable among tested drugs | Not specified | [2] |

| Saliva and Blood | -20°C | Not specified | Degradation observed | Not specified | [2] |

| Oral Fluid | +4°C | 12-24 hours | Poor stability (flunitrazepam) | None | [3] |

| Oral Fluid | +4°C | Not specified | Stable | 2% Sodium Fluoride | [4] |

| Urine (spiked) | -20°C | 3 months | Instability observed (for 7-aminoclonazepam) | Not specified |

Degradation Pathways

The primary pathway leading to the formation of this compound is the metabolic reduction of the 7-nitro group of flunitrazepam. In postmortem specimens, flunitrazepam may be entirely degraded to this compound. While the degradation pathways of flunitrazepam are relatively well-documented, specific pathways for the degradation of this compound itself under forced conditions are not extensively detailed in the current literature. However, based on the chemical structure of this compound (an aromatic amine and a benzodiazepine), potential degradation pathways can be inferred.

Metabolic Pathway of Flunitrazepam to this compound

The metabolic conversion of flunitrazepam is a crucial initial step.

Hypothetical Degradation Pathways of this compound

Due to the lack of specific studies on the forced degradation of this compound, the following diagram illustrates potential degradation pathways based on the known reactivity of benzodiazepines and aromatic amines. These pathways require experimental verification.

References

- 1. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Detection of flunitrazepam and this compound in oral fluid after controlled administration of rohypnol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

A Technical Guide to Analytical Standards for 7-Aminoflunitrazepam

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical standards for 7-Aminoflunitrazepam, the primary metabolite of Flunitrazepam. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and forensic toxicology.

This compound is a key biomarker for confirming the use of Flunitrazepam, a potent benzodiazepine.[1][2] Due to the parent drug's rapid metabolism and potential for in-vitro degradation, the accurate quantification of this compound is paramount in clinical and forensic settings.[1] This guide outlines the prevalent analytical methodologies, presents quantitative performance data, and details experimental protocols to ensure reliable and reproducible results.

Core Analytical Methodologies

The determination of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed methods, offering high sensitivity and specificity.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique for the quantification of this compound. This method often necessitates a derivatization step to improve the analyte's volatility and thermal stability. Common derivatizing agents include pentafluoropropionic anhydride (PFPA) and methyl-bis-trifluoroacetamide (MBTFA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the advantage of analyzing the sample directly without the need for derivatization, thereby simplifying sample preparation and reducing analysis time. This technique is highly sensitive and specific, making it suitable for detecting the low concentrations of this compound typically found in biological samples.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the determination of this compound in different biological matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Matrix | Analytical Method | LOD | LOQ | Reference |

| Oral Fluid | GC-MS (NCI) | 0.1 µg/L | 0.15 µg/L | |

| Urine | GC-MS | 2.5 ng/mL | 5.0 ng/mL | |

| Urine | Capillary LC-MS/MS | 0.05 ng/mL | 0.1 ng/mL | |

| Whole Blood | GC-MS | - | 5 ng/mL (for FN) | |

| Hair | LC-MS/MS | - | 0.005 ng/mg |

Table 2: Recovery and Precision Data for this compound Analysis in Urine

| Parameter | Value Range | Method | Reference |

| Intra-day Precision (RSD) | 0.6% - 1.8% | Capillary LC-MS/MS | |

| Inter-day Precision (RSD) | 0.1% - 0.8% | Capillary LC-MS/MS | |

| Pre-spiked Recovery | 96.3% - 102.5% | Capillary LC-MS/MS | |

| Post-spiked Recovery | 95.4% - 102.9% | Capillary LC-MS/MS | |

| Recovery | 94.8% - 101.3% | On-line SPE LC-ES-MS/MS |

Experimental Protocols

GC-MS Analysis of this compound in Urine

This protocol is a generalized representation based on established methodologies.

a. Sample Preparation: Solid Phase Extraction (SPE)

-

To 2 mL of urine, add an internal standard (e.g., this compound-d7).

-

Add 1 mL of a carbonate buffer solution.

-

Vortex the mixture.

-

Load the sample onto a conditioned SPE cartridge (e.g., butyl or Oasis HLB).

-

Wash the cartridge with deionized water followed by hexane.

-

Elute the analyte with an appropriate solvent mixture (e.g., ethyl acetate-methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

b. Derivatization

-

Reconstitute the dried extract in ethyl acetate.

-

Add a derivatizing agent such as pentafluoropropionic anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time.

c. GC-MS Instrumental Conditions

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 3.5 min.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

-

Ions to Monitor (TMS-derivative): m/z 355 (quantification), 326, and 327 for this compound; m/z 362 (quantification), 333, and 334 for this compound-d7.

LC-MS/MS Analysis of this compound in Hair

This protocol is a generalized representation based on established methodologies.

a. Sample Preparation: Hair Digestion and Extraction

-

Wash hair segments with dichloromethane and methanol to remove external contamination.

-

Dry the washed hair segments.

-

Weigh approximately 20 mg of hair and pulverize it.

-

Add an internal standard (e.g., this compound-d7).

-

Incubate the hair powder with a digestion solution (e.g., methanol/acetonitrile/ammonium formate buffer) overnight at an elevated temperature.

-

Centrifuge the mixture and collect the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

b. LC-MS/MS Instrumental Conditions

-

LC Column: A suitable reversed-phase column, such as an Allure PFP propyl column (100 x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient of ammonium acetate with formic acid in water and acetonitrile.

-

Flow Rate: 0.25 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).

-

MRM Transitions:

-

This compound: Precursor ion → Product ion 1 (quantifier), Precursor ion → Product ion 2 (qualifier). Specific m/z values will depend on the instrument and optimization.

-

This compound-d7: Corresponding precursor and product ions.

-

Visualizations

The following diagrams illustrate key aspects of the analytical considerations for this compound.

Caption: Metabolic pathway of Flunitrazepam to its major metabolites.

Caption: General analytical workflow for this compound determination.

Caption: Key analytical challenges in this compound analysis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. jfda-online.com [jfda-online.com]

- 3. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Segmental hair analysis for flunitrazepam and this compound in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: 7-Aminoflunitrazepam's Role as the Major Metabolite of Flunitrazepam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flunitrazepam, a potent benzodiazepine marketed as Rohypnol, is utilized for its sedative and hypnotic properties in treating severe insomnia and as a pre-anesthetic agent.[1] Its metabolism is a critical area of study for clinical pharmacology, toxicology, and forensic science due to its illicit use in drug-facilitated crimes. The primary metabolic pathways involve N-demethylation, 3-hydroxylation, and nitro-reduction, leading to several metabolites.[2] Among these, 7-aminoflunitrazepam emerges as the principal urinary metabolite, serving as a crucial and reliable biomarker for detecting flunitrazepam ingestion, often long after the parent drug has been eliminated from the body.[1][3][4] This guide provides a comprehensive overview of the metabolic transformation of flunitrazepam, focusing on the central role of this compound, its pharmacokinetic profile, detailed analytical methodologies for its detection, and its significance in clinical and forensic contexts.

Flunitrazepam Metabolism and the Formation of this compound

Flunitrazepam undergoes extensive metabolism in the liver, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the main enzyme involved in its phase 1 metabolism. The major metabolic transformations are:

-

Nitro-reduction: The nitro group at the 7-position is reduced to an amino group, forming This compound . This is a key metabolic step and produces the most abundant urinary metabolite.

-

N-demethylation: The methyl group at the N-1 position is removed, yielding N-desmethylflunitrazepam (nor-flunitrazepam).

-

3-Hydroxylation: An addition of a hydroxyl group at the 3-position results in 3-hydroxyflunitrazepam.

These initial metabolites can undergo further biotransformation, such as acetylation of the amino group or glucuronide conjugation, before excretion. Due to its prominence and longer detection window, this compound is the primary target analyte in urine for confirming flunitrazepam exposure.

References

- 1. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 2. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The detection and quantitation of this compound, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Determination of this compound, the major metabolite of flunitrazepam in urine by high performance thin-layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 7-Aminoflunitrazepam in Hair using LC-MS/MS

Application Note: Quantitative Analysis of 7-Aminoflunitrazepam in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 7-aminoflunitrazepam, the primary urinary metabolite of flunitrazepam (Rohypnol®), using gas chromatography-mass spectrometry (GC-MS). Flunitrazepam is a potent benzodiazepine with sedative and hypnotic effects, and its detection in urine is crucial in clinical and forensic toxicology, particularly in cases of suspected drug-facilitated sexual assault. The described protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chemical derivatization to enhance the volatility and thermal stability of the analyte for GC-MS analysis. The method demonstrates excellent sensitivity, specificity, and reproducibility, making it suitable for high-throughput laboratory settings.

Introduction

Flunitrazepam is extensively metabolized in the body, with this compound being one of its major metabolites excreted in the urine.[1] Due to its pharmacological effects, including amnesia, flunitrazepam has been illicitly used in "date-rape" scenarios.[2] Therefore, the development of reliable analytical methods for the detection of its metabolites in biological samples is of significant importance. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the confirmation and quantification of this compound in urine. This application note provides a detailed protocol for forensic and clinical laboratories to implement this analysis.

Experimental Workflow

Caption: Experimental workflow for the GC-MS analysis of this compound in urine samples.

Detailed Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is based on methods utilizing mixed-mode bonded silica gel cartridges for efficient isolation of this compound.[2]

Materials:

-

Bond Elut Certify SPE cartridges (or equivalent butyl SPE columns[3])

-

Urine samples

-

Internal Standard (e.g., Nitrazepam[3] or 7-amino-FM2-d7)

-

Methanol

-

Deionized water

-

Hexane

-

Ethyl acetate

-

Ammonia solution

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Procedure:

-

To 2 mL of urine, add the internal standard.

-

Optional Hydrolysis: For the analysis of total this compound (free and conjugated), add β-glucuronidase and incubate as per the enzyme manufacturer's instructions.

-

Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to dry.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of hexane.

-

Dry the cartridge thoroughly under vacuum.

-

Elute the analytes with 2 mL of a freshly prepared mixture of ethyl acetate and methanol. Some methods suggest an elution solvent of dichloromethane/isopropanol (80:20, v/v) containing 2% ammonia.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is essential to improve the chromatographic properties of this compound.

Materials:

-

Dried sample extract

-

Ethyl acetate

-

Pentafluoropropionic anhydride (PFPA) or Methyl-bis-trifluoroacetamide (MBTFA)

-

Heating block or oven

Procedure:

-

Reconstitute the dried extract in 50 µL of ethyl acetate.

-

Add 50 µL of the derivatizing agent (e.g., PFPA).

-

Vortex the mixture gently.

-

Heat the vial at 70°C for 20-30 minutes.

-

Allow the sample to cool to room temperature before GC-MS injection.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph equipped with a Mass Selective Detector (GC-MS)

-

Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

GC-MS Parameters:

| Parameter | Value |

| Injector | |

| Injection Volume | 1-2 µL |

| Injector Temperature | 250°C |

| Mode | Splitless |

| Oven Program | |

| Initial Temperature | 100°C, hold for 1 min |

| Ramp Rate | 20°C/min to 280°C |

| Final Temperature | 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Specific ions for the derivatized this compound and internal standard should be selected based on initial full-scan experiments. For TMS-derivatized 7-amino-FM2, ions m/z 355, 326, and 327 can be monitored. |

Quantitative Data Summary

The following tables summarize the performance characteristics of various GC-MS methods for the analysis of this compound in urine.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

| Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| GC-MS (SIM) with PFPA derivatization | - | 1.0 | |

| NCI-GC-MS | - | 0.01 | |

| GC-MS with TMS derivatization | 2.5 | 5.0 | |

| GC-MS (Acid Hydrolysis, Heptafluorobutyrate) | 5 | - |

Table 2: Linearity and Precision

| Method | Linearity Range (ng/mL) | Repeatability (RSDr %) | Reproducibility (RSDR %) | Reference |

| Collaborative Study GC-MS (TMS) | 80 - 200 | 5.15 - 9.91 | 13.36 - 14.84 |

Table 3: Recovery

| Method | Extraction Efficiency | Reference |

| Solid-Phase Extraction (Bond Elut Certify) | > 90% |

Discussion

The presented method provides a reliable and sensitive approach for the determination of this compound in urine. Solid-phase extraction offers a clean extract with high recovery rates. The choice of derivatizing agent can be adapted based on laboratory preference and availability, with both PFPA and MBTFA yielding satisfactory results. The use of an isotopically labeled internal standard, such as 7-amino-FM2-d7, is recommended for the most accurate quantification.

The quantitative performance of the method, as demonstrated by the low limits of detection and good precision, makes it suitable for detecting this compound even after a single low dose of flunitrazepam, with detection possible for up to 28 days post-ingestion in some cases. The method's reproducibility has been validated through inter-laboratory collaborative studies, confirming its robustness for routine use.

Conclusion

The GC-MS method detailed in this application note is a validated and effective tool for the quantitative analysis of this compound in urine samples. It meets the stringent requirements of forensic and clinical toxicology for sensitivity, specificity, and reliability. The provided protocols and performance data can be used by researchers, scientists, and drug development professionals to implement this important analytical procedure in their laboratories.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Solid-Phase Extraction of 7-Aminoflunitrazepam

Introduction

7-Aminoflunitrazepam is the primary and most important metabolite of flunitrazepam (Rohypnol®), a potent benzodiazepine.[1] Due to flunitrazepam's use in drug-facilitated crimes, the detection of this compound in biological samples such as urine and blood is crucial in forensic toxicology.[1][2] Its concentration can often exceed that of the parent drug in stored samples, making it a reliable marker for flunitrazepam exposure.[1] Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of this compound from complex biological matrices prior to analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This application note provides a detailed protocol for the solid-phase extraction of this compound from urine samples.

Data Presentation

A summary of quantitative data from various SPE methods for this compound is presented in the table below. This allows for a comparative overview of the efficiency and sensitivity of different extraction protocols.

| SPE Sorbent | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analytical Method | Reference |

| Mixed-Mode (Bond Elut Certify) | Urine | > 90% | Not Reported | Not Reported | GC-MS | |

| Butyl | Blood, Urine | Not Reported | Not Reported | 1.0 ng/mL | GC-MS (SIM) | |

| On-line Oasis HLB | Urine | 94.8 - 101.3% | 1 - 3 ng/mL | Not Reported | LC-ES-MS/MS | |

| Monolithic C18 SpinTip | Plasma, Urine | 97.7 - 109% (Urine) | 0.2 - 0.5 ng/mL | Not Reported | UPLC-Q-ToF-MS | |

| SepPak® | Plasma | 82.53% | Not Reported | Not Reported | UPLC-UV | |

| HLB® | Plasma | 76.81% | Not Reported | Not Reported | UPLC-UV |

Experimental Protocol: SPE of this compound from Urine

This protocol is a generalized procedure based on common methodologies for the extraction of this compound from urine using mixed-mode solid-phase extraction cartridges.

Materials and Reagents:

-

Mixed-mode SPE cartridges (e.g., Bond Elut Certify or Oasis MCX)

-

This compound standard

-

Internal standard (e.g., this compound-d7 or Nitrazepam)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ammonium hydroxide

-

Phosphate buffer (e.g., 100 mM, pH 6.0)

-

β-glucuronidase (from Patella vulgata)

-

Deionized water

-

Centrifuge tubes

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment (Hydrolysis):

-

To 2 mL of urine in a centrifuge tube, add an appropriate amount of internal standard.

-

Add 1 mL of 100 mM phosphate buffer (pH 6.0).

-

Add β-glucuronidase (e.g., 5,000 units).

-

Vortex the mixture and incubate at 60°C for 3 hours to hydrolyze the conjugated metabolites.

-

Allow the sample to cool to room temperature.

-

Centrifuge the sample to pellet any precipitates.

-

-

SPE Cartridge Conditioning:

-

Place the mixed-mode SPE cartridges on a vacuum manifold.

-

Condition the cartridges by sequentially passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry out completely.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

-

Follow with a wash of 2 mL of a non-polar solvent like hexane to remove lipids.

-

Alternatively, a wash with an acetonitrile/water mixture (e.g., 20:80) can be used.

-

Dry the cartridge under full vacuum for approximately 10 minutes.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the analyte with 2 mL of a freshly prepared elution solvent. A common elution solvent is a mixture of ethyl acetate and isopropanol (85:15) or ethyl acetate and methanol. For mixed-mode cartridges retaining basic compounds, an elution solvent containing a small percentage of ammonium hydroxide (e.g., dichloromethane:isopropanol:ammonia, 78:20:2) may be necessary.

-

Apply a gentle vacuum to slowly pass the elution solvent through the cartridge.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 50°C.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for the analytical instrument (e.g., 35% methanol in water).

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.

Caption: Workflow for the solid-phase extraction of this compound from urine.

References

Application Notes and Protocols for the Derivatization of 7-Aminoflunitrazepam for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 7-Aminoflunitrazepam, the major metabolite of flunitrazepam, for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following sections outline various derivatization techniques, present quantitative data for comparison, and provide detailed experimental methodologies.

Introduction

This compound is a primary amine and a key urinary metabolite of the potent benzodiazepine, flunitrazepam. Due to its polar nature, direct analysis of this compound by GC-MS is challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. This is achieved by replacing the active hydrogen of the primary amine group with a less polar functional group.[1] Common derivatization strategies include acylation and silylation.

This guide explores several common derivatizing reagents, including pentafluoropropionic anhydride (PFPA), trifluoroacetic anhydride (TFAA), and silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

General Experimental Workflow

The general workflow for the analysis of this compound in biological matrices involves sample extraction, derivatization, and subsequent GC-MS analysis.

Caption: General workflow for this compound analysis.

Acylation Derivatization Techniques

Acylation involves the introduction of an acyl group into the this compound molecule. Fluorinated anhydrides such as PFPA and TFAA are commonly used as they produce stable and highly volatile derivatives suitable for GC-MS analysis with electron capture detection.

Pentafluoropropionic Anhydride (PFPA) Derivatization

PFPA reacts with the primary amine of this compound to form a stable pentafluoropropionyl derivative.

Caption: Acylation of this compound with PFPA.

Experimental Protocol:

-

Extraction: Extract this compound from the biological matrix (e.g., whole blood or urine) using a suitable solid-phase extraction (SPE) column.[2][3]

-

Elution and Evaporation: Elute the analyte using an ethyl acetate-methanol solvent mixture. Evaporate the solvent to dryness under a stream of nitrogen.[2]

-

Reconstitution: Dissolve the residue in ethyl acetate.

-

Derivatization: Add pentafluoropropionic anhydride (PFPA) to the reconstituted sample. An acid scavenger, such as triethylamine (TEA) or trimethylamine (TMA), can be added to drive the reaction to completion.

-

Incubation: Cap the vial and heat at a specified temperature (e.g., 50°C) for a designated time (e.g., 15 minutes).

-

Work-up: After cooling, the reaction mixture may be washed (e.g., with 5% ammonia in water) to remove acidic by-products. The organic layer is then collected for injection.

-

GC-MS Analysis: Inject an aliquot of the final solution into the GC-MS system.

Trifluoroacetic Anhydride (TFAA) Derivatization

Similar to PFPA, TFAA is a highly reactive acylating agent that forms a trifluoroacetyl derivative with this compound.

Experimental Protocol:

The protocol for TFAA derivatization is analogous to that of PFPA, with TFAA being substituted as the derivatizing agent. The reaction conditions (temperature and time) may need to be optimized for the specific application.

Silylation Derivatization Techniques

Silylation involves replacing the active hydrogen of the amine group with a trimethylsilyl (TMS) group. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS derivatives are typically more volatile and thermally stable.

Caption: Silylation of this compound with MSTFA.

Experimental Protocol (using MSTFA):

-

Extraction: Perform solid-phase or liquid-liquid extraction to isolate this compound from the urine sample.

-

Evaporation: Evaporate the extract to dryness.

-

Derivatization: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract. A catalyst such as trimethylchlorosilane (TMCS) can be included to increase the silylating power.

-

Incubation: Heat the mixture at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 15-30 minutes).

-

GC-MS Analysis: Inject the derivatized sample directly into the GC-MS. The by-products of MSTFA are volatile and generally do not interfere with the analysis.

A collaborative study on the determination of this compound in urine by GC-MS utilized MSTFA for derivatization.

Quantitative Data Summary

The following table summarizes the quantitative data reported for different derivatization techniques for the analysis of this compound and related compounds.

| Derivatization Reagent | Analyte | Matrix | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Linearity Range | Reference |

| Pentafluoropropionic anhydride (PFPA) | This compound | Blood, Urine | 1.0 ng/mL (by SIM) | - | - | |

| Heptafluorobutyrate | This compound | Plasma, Whole Blood | - | 5 ng/mL (for FN in whole blood) | - | |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 7-Aminonitrazepam | Urine | 3.5 µg/L (3.5 ng/mL) | 1.2 µg/L (1.2 ng/mL) | 10 - 500 µg/L | |

| Acid Hydrolysis (to benzophenones) | This compound | Urine | - | < 1 ng/mL | - |

Note: Direct comparison of LOD and LOQ values across different studies should be done with caution due to variations in instrumentation, sample matrices, and analytical methodologies.

Conclusion

The choice of derivatization technique for this compound analysis by GC-MS depends on the specific requirements of the assay, including sensitivity, selectivity, and the available instrumentation. Both acylation with fluorinated anhydrides (PFPA, TFAA) and silylation (MSTFA, BSTFA) are effective methods for improving the chromatographic properties of this compound. The provided protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of forensic toxicology and drug development to establish robust and reliable analytical methods.

References

Application Notes and Protocols for Segmental Hair Analysis in Chronic Flunitrazepam Exposure Assessment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles, protocols, and data interpretation for the segmental analysis of hair to assess chronic exposure to flunitrazepam. This technique offers a long-term retrospective window into drug use, making it an invaluable tool in clinical research, forensic toxicology, and drug development.

Introduction

Hair analysis is a powerful methodology for monitoring chronic drug consumption due to the incorporation of substances into the hair shaft during growth.[1][2] Head hair grows at an approximate rate of 1 cm per month, allowing for a chronological mapping of drug exposure through segmental analysis.[1] This is particularly useful for substances like flunitrazepam, a potent benzodiazepine, where understanding the pattern and duration of use is critical. Segmental analysis can help differentiate between chronic abuse and a single exposure.[1][3] This document outlines the protocols for sample preparation, instrumental analysis, and data interpretation for flunitrazepam and its primary metabolite, 7-aminoflunitrazepam, in hair.

Data Presentation: Quantitative Analysis of Flunitrazepam and this compound in Hair

The following tables summarize quantitative data from studies on chronic flunitrazepam users, providing a reference for expected concentration ranges in hair segments.

Table 1: Concentration Ranges of Flunitrazepam (FLU) and this compound (7AF) in Hair Segments of Chronic Users

| Analyte | Concentration Range (ng/mg) | Median Concentration (ng/mg) |

| Flunitrazepam (FLU) | 0.01 - 0.16 | 0.03 |

| This compound (7AF) | 0.01 - 0.34 | 0.09 |

Table 2: Overview of Published Quantification Data for Flunitrazepam and its Metabolite in Human Hair from Chronic Users

| Analyte | Reported Concentration Range (ng/mg) |

| Flunitrazepam (FLU) | 0.02 - 3.9 |

| This compound (7AF) | 0.0088 - 9.5 |

Table 3: Method Validation Parameters for LC-MS/MS Analysis of FLU and 7AF in Hair

| Parameter | Flunitrazepam (FLU) | This compound (7AF) |

| Limit of Detection (LOD) | < 0.005 ng/mg (recommended) | < 0.0005 ng/mg (recommended) |

| Limit of Quantification (LOQ) | 0.005 ng/mg | 0.005 ng/mg |

| Calibration Curve Range | 0.005 - 10 ng/mg | 0.005 - 10 ng/mg |

| Accuracy (Bias %) | Within ±15% | Within ±15% |

| Inter- and Intra-day Precision | < 15% | < 15% |

Experimental Protocols

Two primary methodologies are detailed below: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is noted for its rapidity and simplicity, and a Gas Chromatography-Mass Spectrometry (GC-MS) method that is also highly effective.

Protocol 1: LC-MS/MS Method for Flunitrazepam and this compound in Hair

This protocol is adapted from a validated method utilizing a simple, single-step extraction.

1. Hair Sample Collection and Segmentation:

-

Collect a lock of hair (approximately 50 mg) from the posterior vertex of the scalp.

-

Align the hair strands and denote the root end.

-

Cut the hair into 1 cm segments from the root end outwards.

2. Sample Decontamination and Preparation:

-

Wash each hair segment sequentially with 1 mL of acetone for 1 minute, followed by two washes with 0.5 mL of deionized water for 1 minute each.

-

Dry the washed hair segments overnight at room temperature.

-

Weigh 10 mg of each dried hair segment into a 2 mL extraction tube containing ceramic beads.

3. Extraction:

-

Prepare an extraction medium consisting of a 25:25:50 (v/v/v) mixture of methanol, acetonitrile, and 2 mmol/L ammonium formate (in 8% acetonitrile, pH 5.3).

-

Add 500 µL of the extraction medium and 50 µL of an appropriate internal standard (e.g., alprazolam-d5 at 100 ng/mL) to each tube.

-

Perform cryogenic grinding of the samples.

4. Instrumental Analysis (LC-MS/MS):

-

LC System:

-

Column: Allure PFP propyl column (100 × 2.1 mm, 5 μm) or equivalent.

-

Mobile Phase A: 20 mmol/L ammonium acetate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic elution with 30% Mobile Phase A and 70% Mobile Phase B.

-

Flow Rate: 0.25 mL/min.

-

Column Temperature: Room temperature.

-

-

MS/MS System (Triple Quadrupole):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Ion Spray Voltage: 5500 V.

-

Source Temperature: 450 °C.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Flunitrazepam: 314.2 → 268.3 (quantifier), 314.2 → 239.3 (qualifier).

-

This compound: 284.2 → 135.2 (quantifier), 284.2 → 226.2 (qualifier).

-

Alprazolam-d5 (IS): 314.1 → 286.1.

-

-

Protocol 2: GC-MS-NCI Method for Flunitrazepam and this compound in Hair

This protocol involves a liquid-liquid extraction and derivatization step.

1. Hair Sample Collection and Segmentation:

-

Follow the same procedure as in Protocol 1.

2. Sample Decontamination and Preparation:

-

Decontaminate hair samples with dichloromethane.

-

Weigh approximately 50 mg of hair.

3. Extraction and Derivatization:

-

Incubate the hair sample in Sorenson buffer (pH 7.6) with an internal standard (e.g., diazepam-d5).

-

Perform a direct liquid-liquid extraction with a mixture of diethylether and chloroform (80:20, v/v).

-

Evaporate the organic phase to dryness.

-

Derivatize the dry extract with heptafluorobutyric anhydride.

4. Instrumental Analysis (GC-MS-NCI):

-

GC System:

-

Column: A suitable capillary column (e.g., 30 m).

-

-

MS System:

-

Ionization Mode: Negative Chemical Ionization (NCI).

-

Detection: Single Ion Monitoring (SIM).

-

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for segmental hair analysis of flunitrazepam by LC-MS/MS.

Logical Relationship in Chronic Exposure Assessment

Caption: Logic of inferring chronic use from segmental hair analysis results.

References